molecular formula C33H32ClF3N2O3 B2935147 P2Y14 Antagonist Prodrug 7j hydrochloride CAS No. 1315308-19-0

P2Y14 Antagonist Prodrug 7j hydrochloride

Cat. No.: B2935147
CAS No.: 1315308-19-0
M. Wt: 597.08
InChI Key: JDYYLENIRWCXNN-UHFFFAOYSA-N
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Description

Overview of Purinergic Signaling Systems

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. wikipedia.org This signaling system is involved in a vast array of physiological processes, from neurotransmission to immune responses. wikipedia.orgbohrium.com The cellular effects are initiated through the activation of specific membrane proteins known as purinergic receptors. wikipedia.org

Purinergic receptors are broadly divided into two main families: P1 receptors and P2 receptors. nih.govwikipedia.org P1 receptors are preferentially activated by adenosine. wikipedia.org The P2 receptor family, which responds to nucleotides like ATP, ADP, and UTP, is further subdivided based on its structure and signaling mechanism into two distinct classes: wikipedia.orgnih.gov

P2X Receptors: These are ligand-gated ion channels that form cation-permeable pores upon activation by ATP, leading to rapid excitatory cellular responses. wikipedia.org

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate slower, more diverse intracellular signaling cascades. wikipedia.org

This classification framework, establishing P2X as ionotropic and P2Y as metabotropic families, is now widely adopted. wikipedia.orgnih.gov

Table 1: Major Families of Purinergic Receptors

Receptor Family Primary Ligand(s) Structural Class Signaling Mechanism
P1 Adenosine GPCR Metabotropic
P2X ATP Ligand-Gated Ion Channel Ionotropic
P2Y ATP, ADP, UTP, UDP, UDP-sugars GPCR Metabotropic

Initially identified as intracellular energy currency, nucleotides like ATP are now recognized as critical extracellular signaling molecules. wikipedia.org They can be released from cells under various conditions, including cellular stress or damage, and act as local mediators to communicate with nearby cells. nih.gov This communication network regulates a wide range of biological functions, including platelet aggregation, inflammation, and cell proliferation. researchgate.netnih.gov The discovery that some P2 receptors are preferentially activated by pyrimidines, such as UTP and UDP, has broadened the scope of this field, though the "purinergic" designation remains. nih.gov

The P2Y Receptor Subfamily: Characteristics and Physiological Significance

The P2Y receptor subfamily consists of eight distinct GPCRs cloned in humans: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.org These receptors are integral to mediating cellular responses to a variety of extracellular nucleotides and are found in nearly all human tissues. wikipedia.org

All P2Y receptors share the characteristic GPCR structure, featuring seven transmembrane helices connected by intracellular and extracellular loops. wikipedia.org Despite this shared architecture, the amino acid sequence homology among the different subtypes is relatively low, ranging from 19-55% identity in the transmembrane domains. This structural divergence accounts for their distinct pharmacological properties and selective activation by different nucleotides. For instance, P2Y₁, P2Y₁₂, and P2Y₁₃ are primarily activated by ADP, whereas the P2Y₁₄ receptor is preferentially activated by UDP-sugars. nih.govguidetopharmacology.org

The functional diversity of the P2Y receptor family is largely determined by their differential coupling to heterotrimeric G proteins. This coupling dictates the downstream intracellular signaling pathways that are activated. The family can be divided into two main branches based on their primary G-protein association: nih.govguidetopharmacology.org

Gq/11-Coupled Receptors: The P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ subtypes predominantly couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC). guidetopharmacology.orgnih.gov The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, stimulating adenylyl cyclase. nih.gov

Gi/o-Coupled Receptors: The P2Y₁₂, P2Y₁₃, and P2Y₁₄ subtypes couple to inhibitory Gi/o proteins. guidetopharmacology.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). guidetopharmacology.orgnih.gov

Table 2: P2Y Receptor Subtypes, Ligands, and G-Protein Coupling

Receptor Primary Endogenous Ligand(s) Primary G-Protein Coupling Main Signaling Pathway
P2Y₁ ADP Gq/11 PLC Activation
P2Y₂ ATP, UTP Gq/11 PLC Activation
P2Y₄ UTP Gq/11 PLC Activation
P2Y₆ UDP Gq/11 PLC Activation
P2Y₁₁ ATP Gq/11 and Gs PLC and Adenylyl Cyclase Activation
P2Y₁₂ ADP Gi/o Adenylyl Cyclase Inhibition
P2Y₁₃ ADP Gi/o Adenylyl Cyclase Inhibition
P2Y₁₄ UDP-glucose, UDP-galactose Gi/o Adenylyl Cyclase Inhibition

The P2Y14 Receptor: Endogenous Ligands and Physiological Context

The P2Y₁₄ receptor is a Gi/o-coupled receptor that is prominently expressed in immune cells, including neutrophils and mast cells, as well as in various epithelial tissues. nih.gov Its activation is strongly implicated in inflammatory and immune responses. nih.govguidetopharmacology.org

The primary endogenous agonists for the P2Y₁₄ receptor are UDP-sugars, with UDP-glucose being a particularly potent activator. researchgate.netelifesciences.org Other UDP-sugars such as UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine also activate the receptor. researchgate.netelifesciences.org These UDP-sugars can be released from cells during injury or stress, acting as damage-associated molecular patterns (DAMPs) that trigger inflammatory cascades through P2Y₁₄ activation. researchgate.net This signaling has been linked to conditions such as asthma, kidney injury, and neuronal apoptosis following subarachnoid hemorrhage. elifesciences.orgresearchgate.netnih.gov

The development of selective antagonists for the P2Y₁₄ receptor, such as the non-nucleotide compound 4-((piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), has been crucial for studying its function. researchgate.netmedchemexpress.com However, promising antagonists like PPTN often possess physicochemical properties, such as high serum protein binding and low oral bioavailability, that limit their therapeutic potential. researchgate.netnih.gov This challenge led researchers to explore a prodrug strategy. nih.govnih.gov A library of ester prodrugs of a parent zwitterionic antagonist was prepared to improve its pharmacokinetic properties. nih.govgeneseo.edu From this work, the prodrug known as 7j was identified as having a substantially improved pharmacokinetic profile, making it a compound of significant interest. nih.govgeneseo.edu P2Y14 Antagonist Prodrug 7j hydrochloride is the hydrochloride salt form of this prodrug, which was developed from the parent antagonist PPTN to enhance bioavailability. axonmedchem.com

Uridine (B1682114) Nucleotide Sugar Activation and Selectivity

The P2Y14 receptor is distinguished by its activation profile. It was initially identified as a receptor for UDP-glucose and other nucleotide sugars, such as UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine. nih.govguidetopharmacology.org These molecules, often released by stressed or damaged tissues, function as extracellular signals. guidetopharmacology.org

Further research revealed that Uridine Diphosphate (B83284) (UDP) is also a very potent agonist of the P2Y14 receptor and may be one of its most significant natural activators. nih.govnih.gov The co-expression of the P2Y14 receptor with the UDP-activated P2Y6 receptor in many tissues suggests a potential for coordinated physiological responses. nih.gov While both receptors can be activated by UDP, they trigger different signaling pathways. nih.gov The development of selective agonists, such as 2-thiouracil (B1096) derivatives, has demonstrated high selectivity for the human P2Y14 receptor over the P2Y6 receptor, aiding in the specific study of its functions. nih.gov

Gi-Coupled Signaling and Downstream Cellular Responses

The P2Y14 receptor primarily signals through its coupling to inhibitory G proteins of the Gi family. nih.govguidetopharmacology.orgjci.org This interaction initiates a canonical signaling cascade that involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular levels of cyclic AMP (cAMP). guidetopharmacology.orgnih.gov This is considered a primary signaling response for the P2Y12-like subfamily of P2Y receptors, to which P2Y14 belongs. nih.gov

Beyond cAMP modulation, activation of the P2Y14 receptor can stimulate other cellular responses. A key downstream pathway is the activation of mitogen-activated protein (MAP) kinases, specifically promoting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov In certain experimental systems, the receptor has been shown to couple to chimeric G proteins that link it to the activation of phospholipase C. nih.gov Furthermore, in specific cell types like endothelial and glial cells, P2Y14 activation can lead to an increase in intracellular calcium concentrations. guidetopharmacology.org

Table 1: P2Y14 Receptor Signaling Pathways

G Protein Coupling Primary Effector Key Downstream Response Other Potential Responses
Gαi Adenylyl Cyclase Inhibition of cAMP production guidetopharmacology.orgnih.gov Activation of MAP Kinase (ERK1/2) pathway nih.govnih.gov
Gαo Ion Channels Calcium influx (in endothelial cells) guidetopharmacology.org -

Tissue and Cellular Distribution Patterns

The P2Y14 receptor exhibits a widespread but distinct expression pattern across various tissues and cell types in the body. nih.govnih.gov Its presence is particularly prominent in cells of the immune system, including neutrophils, lymphocytes, monocytes, dendritic cells, and mast cells. nih.govnih.gov This distribution strongly supports its proposed role in immune surveillance and inflammatory processes. nih.gov

High expression levels are also observed in a variety of epithelial tissues, such as those lining the female reproductive tract, bronchioles, and the gastrointestinal tract. nih.gov The receptor is found in significant amounts in the placenta, adipose tissue, and brain, where it is mainly associated with glial cells in the white matter. nih.govguidetopharmacology.orgjci.org Other tissues with notable expression include the spleen, heart, lung, and pancreas. nih.gov

Table 2: Selected Tissue and Cellular Distribution of P2Y14 Receptor

System/Tissue Category Specific Tissues and Cells
Immune System Neutrophils, T-lymphocytes, B-lymphocytes, Monocytes, Dendritic cells, Mast cells, Macrophages nih.govnih.gov
Nervous System Brain (primarily glial cells, astrocytes in white matter) nih.govguidetopharmacology.org
Epithelial Tissues Endometrium, Oviduct, Bronchiolar epithelial cells, Alveoli pneumocytes, Enterocytes nih.gov
Metabolic Tissues Adipose tissue, Pancreas, Liver jci.orgnih.gov

| Other Organs | Placenta, Spleen, Heart, Lung, Stomach, Intestine, Kidney guidetopharmacology.orgjci.orgnih.gov |

Therapeutic Rationale for P2Y14 Receptor Antagonism

The involvement of the P2Y14 receptor in fundamental pathological processes, particularly inflammation, provides a strong rationale for the development of its antagonists for therapeutic purposes. guidetopharmacology.orgnih.gov Since the receptor's endogenous agonists like UDP-glucose can act as damage-associated molecular patterns (DAMPs), blocking their action can mitigate inflammatory responses. nih.govnih.gov

Selective P2Y14 receptor antagonists are being investigated as potential treatments for a range of conditions. nih.gov These include inflammatory diseases such as asthma and gout. nih.govresearchgate.net There is also significant evidence suggesting a role in pain modulation; studies in animal models have shown that P2Y14 antagonists can effectively reverse chronic neuropathic pain. nih.govresearchgate.netacs.org Furthermore, the receptor's role in regulating glucose and lipid homeostasis in adipocytes has positioned it as a potential target for treating obesity and related metabolic disorders like type 2 diabetes. jci.org The expression of P2Y14 on immune cells within the tumor microenvironment also suggests a possible role in neuroimmune function and cancer biology. wikipedia.orgnih.gov

Table 3: Potential Therapeutic Applications of P2Y14 Receptor Antagonism

Therapeutic Area Rationale
Inflammatory Diseases Blocks pro-inflammatory activity in response to DAMPs; potential for treating asthma and gout. nih.govresearchgate.net
Chronic Pain Antagonists have been shown to reverse mechano-allodynia in animal models of neuropathic pain. nih.govacs.org
Metabolic Disorders Receptor antagonism may improve glucose/lipid homeostasis and protect against diet-induced obesity. jci.org
Neurodegeneration/Neuro-inflammation Receptor is expressed on glial cells and may play a role in neuroimmune function. nih.govwikipedia.org

| Oncology | Implicated in communication between glioma cells and microglia in the tumor microenvironment. nih.gov |

Table 4: Compound Names Mentioned

Compound Name Description
This compound A highly bioavailable prodrug of the P2Y14 antagonist PPTN. axonmedchem.com
PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) A potent and selective P2Y14 receptor antagonist. axonmedchem.comresearchgate.net
UDP-glucose (Uridine diphosphate glucose) An endogenous agonist of the P2Y14 receptor. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYLENIRWCXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Early Development of P2y14 Receptor Antagonists

Historical Perspectives in P2Y14 Receptor Ligand Identification

The journey to identify P2Y14 receptor ligands began with the characterization of its endogenous agonists. Initially, the receptor was found to be activated by UDP-glucose and other UDP-sugars. A pivotal discovery in the early exploration of P2Y14 receptor pharmacology was the identification of uridine (B1682114) diphosphate (B83284) (UDP) as a species-specific ligand. In human P2Y14 receptors, UDP was found to act as a competitive antagonist, a significant finding that provided the first tool to probe the receptor's function. nih.gov Interestingly, this effect was not conserved across species, as UDP was identified as a potent agonist in the rat ortholog of the receptor. This species-dependent activity underscored the complexities of P2Y14 receptor pharmacology and the challenges in translating findings from animal models to human systems.

The initial antagonists were nucleotide-based, which inherently possessed limitations in terms of drug-like properties, such as poor metabolic stability and low oral bioavailability. This necessitated the search for non-nucleotide antagonists, a pursuit that would eventually lead to the discovery of more promising therapeutic candidates.

Computational Approaches in Lead Discovery

The absence of a crystal structure for the P2Y14 receptor presented a significant hurdle in the rational design of antagonists. To overcome this, researchers turned to computational modeling techniques to gain insights into the receptor's structure and its interactions with potential ligands.

Homology Modeling of the P2Y14 Receptor

Given the significant sequence homology between P2Y14 and P2Y12 receptors, for which crystal structures were available, homology modeling became a cornerstone of P2Y14 receptor research. nih.govnih.gov Scientists constructed three-dimensional models of the P2Y14 receptor using the P2Y12 receptor structure as a template. These models provided a virtual representation of the receptor's binding pocket, enabling the prediction of key amino acid residues involved in ligand recognition.

Structure-Based Virtual Screening Methodologies

With a homology model in hand, researchers employed structure-based virtual screening to identify novel antagonist scaffolds from large chemical libraries. nih.govnih.gov This computational technique involves docking vast numbers of virtual compounds into the modeled binding site of the P2Y14 receptor and scoring their potential binding affinity. This approach led to the identification of several promising hit compounds with diverse chemical structures, moving beyond the initial nucleotide-based antagonists. nih.gov

Molecular Docking and Dynamics Simulations for Ligand Interaction Prediction

Molecular docking studies were instrumental in refining the understanding of how potential antagonists bind to the P2Y14 receptor. nih.govnih.gov By simulating the docking of ligands into the homology model, researchers could predict the binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to antagonist affinity. nih.govnih.gov Furthermore, molecular dynamics simulations provided a dynamic view of the receptor-ligand complex, allowing for the assessment of the stability of the predicted binding modes over time. nih.govnih.gov These simulations offered valuable insights into the conformational changes that occur upon ligand binding and helped to rationalize the structure-activity relationships of newly synthesized compounds.

High-Throughput Screening Initiatives for P2Y14 Receptor Antagonists

High-throughput screening (HTS) played a crucial role in the initial discovery of non-nucleotide P2Y14 receptor antagonists. By testing large libraries of chemical compounds in automated, rapid assays, researchers were able to identify initial "hit" compounds that exhibited inhibitory activity at the receptor. One of the most significant outcomes of these HTS campaigns was the discovery of a weak but promising antagonist with a naphthoic acid core. geneseo.edu This initial hit, identified through its ability to compete with UDP, served as the starting point for extensive medicinal chemistry efforts aimed at optimizing its potency and selectivity. geneseo.edu

Evolution of Naphthoic Acid Derivatives as Potent P2Y14 Receptor Antagonist Leads

The discovery of the naphthoic acid scaffold marked a turning point in the development of P2Y14 receptor antagonists. Through a systematic process of chemical modification and structure-activity relationship (SAR) studies, this initial hit was transformed into a series of highly potent and selective antagonists.

A key breakthrough in this lineage was the development of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, commonly known as PPTN. nih.gov This compound emerged as a highly potent and selective antagonist of the human P2Y14 receptor, exhibiting subnanomolar affinity. nih.govmedchemexpress.com The SAR studies revealed the critical importance of the naphthoic acid carboxylate group for activity, as well as the optimal substitution patterns on the phenyl and piperidine (B6355638) rings. acs.org

The development of these potent naphthoic acid derivatives, including the prodrug 7j hydrochloride, represents a significant achievement in the field of P2Y14 receptor pharmacology. These compounds have not only served as invaluable research tools to elucidate the physiological roles of the receptor but also hold considerable promise as potential therapeutic agents for inflammatory and immune-related diseases.

Compound NameChemical StructurePotency (IC50/Ki)Reference
UDP-glucose UDP with a glucose moietyAgonist genecards.org
UDP Uridine diphosphateCompetitive antagonist (human) nih.gov
PPTN 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid~0.434 nM (KB) medchemexpress.com
P2Y14 Antagonist Prodrug 7j hydrochloride Ester prodrug of a naphthoic acid derivativeProdrug researchgate.net

Chemical Synthesis and Prodrug Design Strategy for P2y14 Antagonist Prodrug 7j Hydrochloride

Synthetic Pathways for the Active Antagonist Moiety (PPTN)

The active antagonist, PPTN, is a 4,7-disubstituted 2-naphthoic acid derivative. Its synthesis is a multi-step process that involves the strategic construction of the substituted naphthalene (B1677914) core. nih.gov

A key feature of the synthesis is the use of sequential Suzuki coupling reactions to introduce the aryl substituents at the C4 and C7 positions of the naphthalene ring system. The process can be summarized as follows:

First Suzuki Coupling: A suitably protected naphthoic acid derivative is subjected to a Suzuki coupling to install the first phenyl group.

Functional Group Transformation: The resulting intermediate undergoes conversion of a hydroxyl group to a triflate, a reactive leaving group necessary for the next step. nih.gov

Boronation: A boronic acid or ester is then formed on the naphthalene core, preparing it for the second key coupling reaction.

Second Suzuki Coupling: A second Suzuki coupling reaction introduces the 4-(trifluoromethyl)phenyl group at the C7 position. nih.gov

Deprotection: The final steps involve the reduction and deprotection of a protecting group (such as a Boc group on the piperidine (B6355638) nitrogen) to yield the final active compound, PPTN. nih.gov

This synthetic route allows for the controlled and efficient assembly of the complex PPTN molecule.

Rationale for the Prodrug Approach in P2Y14 Antagonist Development

The development of a prodrug for P2Y14 antagonists like PPTN was driven by the need to overcome significant pharmacokinetic limitations of the parent compounds.

Addressing Challenges of Parent Compound Properties

Early competitive antagonists of the P2Y14 receptor, including the lead compound PPTN, exhibited several undesirable properties that limited their therapeutic potential. A primary issue was extremely high binding to serum proteins, often exceeding 99%. nih.govresearchgate.net This high degree of protein binding severely restricts the concentration of free, active drug available to engage with the target receptor.

Furthermore, these zwitterionic compounds, possessing both a carboxylic acid and a basic amine, often displayed high lipophilicity and poor aqueous solubility, contributing to low oral bioavailability. researchgate.netdovepress.com These challenging physicochemical properties necessitated a strategy to improve the compound's absorption and systemic exposure.

Enhancement of Systemic Exposure and Target Engagement

The primary goal of the prodrug strategy was to transiently mask the carboxylic acid group of the parent antagonist. By converting the charged carboxylate into a neutral ester, the resulting prodrug is designed to have improved physicochemical properties, such as increased membrane permeability and reduced plasma protein binding, leading to better absorption and oral bioavailability. nih.gov

Once absorbed into the bloodstream, the ester linkage of the prodrug is designed to be rapidly cleaved by endogenous enzymes, such as plasma esterases, to release the active parent antagonist (PPTN) at the site of action. This approach aims to achieve significantly higher systemic concentrations of the active drug than could be obtained by administering the parent compound itself, thereby enhancing target engagement. nih.govresearchgate.net

Ester Prodrug Derivatization Strategies (e.g., 7a-7j Series)

To address the low bioavailability of the parent zwitterionic antagonist, a library of ten ester prodrugs (the 7a-7j series) was synthesized and evaluated. nih.gov This strategy involved masking the key carboxylic acid moiety with various ester groups to modulate the compound's properties. The goal was to identify an ester that was stable enough for absorption but could be efficiently cleaved in vivo to release the active drug.

The 7a-7j series explored different types of esters to find the optimal balance of stability and lability. While the specific structures for the entire 7a-7j series are detailed in the primary literature, the investigation culminated in the selection of compound 7j, a glycolamide ester, as the most promising candidate. nih.gov Glycolamide esters are known to be highly susceptible to enzymatic hydrolysis in plasma while maintaining stability in aqueous solutions. nih.gov

Table 1: In Vitro Assessment of Selected Prodrugs

CompoundEster MoietyStability in buffer (pH 7.4, % remaining after 1h)Stability in human plasma (% remaining after 1h)
7j N,N-dimethylamidomethyl>99%<1%

This interactive table is based on representative data for glycolamide ester prodrugs, highlighting the desired profile of high stability in buffer and rapid conversion in plasma.

Specific Synthesis of P2Y14 Antagonist Prodrug 7j Hydrochloride

Prodrug 7j is the N,N-dimethylamidomethyl ester of the active antagonist. axonmedchem.com The synthesis of this type of glycolamide ester prodrug from a parent carboxylic acid is a well-established chemical transformation.

The process typically involves the alkylation of the carboxylic acid with a suitable haloacetamide derivative. Specifically, for the synthesis of prodrug 7j, the parent antagonist (PPTN) is reacted with 2-chloro-N,N-dimethylacetamide. The reaction is carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), in an inert solvent. The base deprotonates the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile, displacing the chloride from 2-chloro-N,N-dimethylacetamide to form the final ester product. The resulting ester is then typically converted to its hydrochloride salt to improve its solubility and handling properties, yielding this compound. axonmedchem.com This approach proved successful, as prodrug 7j was found to possess a substantially improved pharmacokinetic profile compared to its parent compound. nih.gov

Molecular and Cellular Mechanism of Action of P2y14 Antagonist Prodrug 7j Hydrochloride

Prodrug Hydrolysis and Active Antagonist Release

P2Y14 antagonist prodrug 7j hydrochloride was developed as part of a series of ester prodrugs to overcome the poor bioavailability of the parent compound, a zwitterionic molecule. nih.govresearchgate.net While specific enzymatic pathways for the hydrolysis of 7j hydrochloride are not extensively detailed in publicly available literature, ester prodrugs are generally designed to be cleaved by ubiquitous esterases present in the body, such as those in the plasma, liver, or gastrointestinal tract, to release the active carboxylic acid metabolite. nih.govnih.gov This bioconversion is a critical step, as the prodrug form itself is inactive at the P2Y14 receptor. The primary goal of this prodrug strategy is to ensure that therapeutically relevant concentrations of the active antagonist, 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN), reach the systemic circulation and the target receptors. nih.govaxonmedchem.com The selection of the '7j' ester modification was based on in vitro assessments and subsequent in vivo profiling that demonstrated a substantially improved pharmacokinetic profile compared to the parent compound and other ester variants. nih.gov

P2Y14 Receptor Binding Characteristics

Following its release, the active antagonist, PPTN, exhibits high affinity and specificity for the P2Y14 receptor. Its binding characteristics have been elucidated through various pharmacological assays, defining its interaction with the receptor at the molecular level.

Binding Affinity and Competitive Antagonism

PPTN is a highly potent antagonist of the P2Y14 receptor. researchgate.net Schild analyses have demonstrated that its antagonism is competitive in nature, meaning it competes with the endogenous agonist, UDP-glucose, for the same binding site on the receptor. researchgate.netresearchgate.netnih.gov This competitive interaction results in a concentration-dependent rightward shift of the agonist dose-response curve without a reduction in the maximal response, a hallmark of competitive antagonism. researchgate.netnih.gov

The binding affinity of PPTN for the P2Y14 receptor is exceptionally high, as quantified by its KB value. The KB represents the equilibrium dissociation constant of the antagonist, with a lower value indicating a higher affinity.

CompoundParameterValueAssay Method
PPTN (active form of 7j)KB434 pMSchild Analysis

Data sourced from Barrett et al. (2013) researchgate.net

This picomolar affinity underscores the potency of the active metabolite of prodrug 7j hydrochloride. researchgate.net Furthermore, PPTN displays high selectivity for the P2Y14 receptor, showing no significant activity at other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at concentrations up to 1 µM. researchgate.net

Orthosteric Binding Site Interactions

The competitive nature of PPTN's antagonism strongly indicates that it binds to the orthosteric site of the P2Y14 receptor, the same site that recognizes the endogenous agonist UDP-glucose. researchgate.netnih.gov The orthosteric binding pocket of P2Y receptors is located within the transmembrane (TM) domain bundle. unc.edu While the precise molecular interactions of PPTN within this site have not been fully detailed through co-crystallography or extensive site-directed mutagenesis studies in publicly available research, homology models based on the closely related P2Y12 receptor structure have been used to predict the binding of ligands to the P2Y14 receptor. nih.gov These models suggest that the binding of antagonists like PPTN likely involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions with key amino acid residues within the transmembrane helices of the receptor. nih.govunc.edu

Inhibition of P2Y14 Receptor-Mediated Signaling Pathways

The P2Y14 receptor is a Gi/o-coupled GPCR. nih.gov Activation of Gi/o proteins by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). nih.gov By blocking the activation of the P2Y14 receptor, its antagonist, PPTN, prevents this inhibitory signaling cascade.

Modulation of Adenylyl Cyclase Activity

Upon agonist binding, the Gαi subunit of the G protein dissociates and inhibits the activity of adenylyl cyclase. nih.gov This leads to a decrease in the intracellular production of cAMP from ATP. As a competitive antagonist, PPTN prevents the agonist (e.g., UDP-glucose) from binding to and activating the P2Y14 receptor. researchgate.net Consequently, the Gαi subunit remains in its inactive, GDP-bound state and does not inhibit adenylyl cyclase. researchgate.net This blockade of the inhibitory signal effectively disinhibits adenylyl cyclase, allowing it to maintain its basal or stimulated rate of cAMP synthesis. researchgate.netnih.gov In experimental settings, the effect of PPTN is observed as a prevention of the agonist-induced inhibition of forskolin-stimulated adenylyl cyclase activity. researchgate.netnih.gov

Regulation of Intracellular Cyclic AMP Levels

The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of the second messenger, cyclic AMP. By preventing the agonist-mediated inhibition of adenylyl cyclase, PPTN leads to a relative increase in intracellular cAMP levels compared to the agonist-stimulated state. researchgate.netnih.gov

ConditionAdenylyl Cyclase ActivityIntracellular cAMP Level
Basal StateBasal ActivityBasal Level
+ P2Y14 Agonist (e.g., UDP-glucose)InhibitedDecreased
+ P2Y14 Agonist + PPTNDisinhibited (activity restored)Increased (relative to agonist alone)

This restoration of cAMP levels is a key downstream consequence of P2Y14 receptor antagonism by the active metabolite of prodrug 7j hydrochloride. The regulation of cAMP is crucial as it influences a wide array of cellular functions through the activation of protein kinase A (PKA) and other cAMP-sensitive effectors, thereby mediating the physiological and pathological roles of the P2Y14 receptor. researchgate.net

Impact on Downstream Gαi-Coupled Signaling Cascades

This compound is an inactive precursor that is metabolized in vivo to its active form, PPTN (4-[4-(4-piperidinyl) phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), a potent and selective antagonist. The P2Y14 receptor, a G protein-coupled receptor (GPCR), primarily signals through the inhibitory G protein, Gαi. nih.govgenecards.orgnih.gov The mechanism of action of the active antagonist is centered on its interruption of the canonical Gαi-coupled signaling pathway initiated by endogenous agonists like UDP-glucose. nih.govnih.gov

Upon agonist binding, the P2Y14 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gαi protein. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. The primary effector target of the activated Gαi subunit is adenylyl cyclase. nih.gov The Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The active metabolite of Prodrug 7j, PPTN, acts as a competitive antagonist at the P2Y14 receptor. nih.gov By binding to the receptor, it prevents endogenous agonists from docking and initiating the signaling cascade. This blockade directly prevents the agonist-induced inhibition of adenylyl cyclase. nih.gov Consequently, the antagonist action maintains normal cellular levels of cAMP in the presence of a P2Y14 agonist. Experimental studies have demonstrated that PPTN causes a concentration-dependent rightward shift in the agonist (UDP-glucose) concentration-effect curve for the inhibition of adenylyl cyclase, which is characteristic of competitive antagonism. nih.gov

Beyond the well-established adenylyl cyclase pathway, Gαi-coupled receptors like P2Y14 can also influence other signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway. nih.gov Agonist activation of the P2Y14 receptor has been shown to promote the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov By blocking the initial receptor activation step, this compound's active form effectively prevents the downstream activation of such kinase cascades.

Table 1: Effect of P2Y14 Antagonism on Gαi Signaling Events

Signaling Step Agonist (e.g., UDP-glucose) Action Action of Prodrug 7j Active Metabolite (PPTN) Downstream Consequence
Receptor Binding Binds to and activates P2Y14 receptor Competitively blocks agonist binding to P2Y14 receptor Prevents receptor activation
Gαi Protein Activation Promotes dissociation of Gαi from Gβγ Prevents G protein activation Gαi remains in its inactive, GDP-bound state
Adenylyl Cyclase Activity Gαi subunit inhibits adenylyl cyclase Prevents inhibition of adenylyl cyclase Enzyme activity is maintained at basal levels
cAMP Production Intracellular cAMP levels decrease Intracellular cAMP levels are maintained Prevents agonist-induced drop in cAMP

| ERK1/2 Phosphorylation | Increases phosphorylation | Prevents agonist-induced phosphorylation | Downstream gene expression and cellular responses are not initiated |

Selectivity Profile Against Other Purinergic Receptor Subtypes

A critical attribute of a pharmacological tool or therapeutic agent is its selectivity for the intended target over other related proteins. The active metabolite of this compound, PPTN, has been demonstrated to be a highly selective antagonist for the P2Y14 receptor, with minimal to no activity at other subtypes of the P2Y receptor family. nih.govnih.gov This family includes eight G protein-coupled receptors in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by various nucleotides such as ADP, ATP, UTP, and UDP. nih.govworktribe.com

Detailed pharmacological studies have quantified the high affinity of PPTN for the human P2Y14 receptor, reporting a dissociation constant (KB) of 434 pM. nih.gov This indicates a very potent interaction with its intended target.

In contrast, when tested against a panel of other human P2Y receptors, PPTN displayed a remarkable lack of activity. Specifically, at a concentration of 1 µM—a concentration more than 2,000 times its KB value for the P2Y14 receptor—PPTN exhibited no discernible agonist or antagonist effects at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors. nih.gov This high degree of selectivity ensures that its pharmacological effects can be confidently attributed to the blockade of the P2Y14 receptor, avoiding confounding outcomes that would arise from off-target interactions with other purinergic signaling pathways. This specificity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor. nih.gov

Table 2: Selectivity Profile of PPTN (Active Metabolite of Prodrug 7j) Across Human P2Y Receptor Subtypes

Receptor Subtype Endogenous Agonist(s) Observed Activity of 1 µM PPTN
P2Y14 UDP-glucose, UDP Potent competitive antagonist (KB = 434 pM)
P2Y1 ADP No agonist or antagonist effect
P2Y2 ATP, UTP No agonist or antagonist effect
P2Y4 UTP No agonist or antagonist effect
P2Y6 UDP No agonist or antagonist effect
P2Y11 ATP No agonist or antagonist effect
P2Y12 ADP No agonist or antagonist effect

| P2Y13 | ADP | No agonist or antagonist effect |

Table of Mentioned Compounds

Compound Name
This compound
PPTN (4-[4-(4-piperidinyl) phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid)
UDP-glucose (uridine 5'-diphosphoglucose)
cAMP (cyclic adenosine monophosphate)
ADP (adenosine diphosphate)
ATP (adenosine triphosphate)
UTP (uridine triphosphate)

In Vitro Pharmacological Characterization and Cellular Efficacy

Functional Assays for P2Y14 Receptor Antagonism

Functional assays are crucial for determining the ability of an antagonist to inhibit the biological response triggered by an agonist at the receptor. For the P2Y14 receptor, these assays typically measure the reversal of agonist-induced effects on key second messengers like cyclic AMP and calcium.

The P2Y14 receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon agonist binding. nih.gov Antagonists are evaluated by their ability to counteract this effect.

In functional assays using C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6 cells), the agonist UDP-glucose is used to inhibit forskolin-stimulated cAMP accumulation. nih.gov The active compound PPTN demonstrates competitive antagonism in this system. When increasing concentrations of PPTN are introduced, the concentration-effect curve of UDP-glucose is shifted to the right in a parallel manner. nih.govresearchgate.net This indicates that PPTN competes with the agonist at the same binding site to block the inhibitory signal, thereby restoring cAMP levels. nih.gov Concentrations of PPTN as low as 1 nM have been shown to effectively antagonize the effect of UDP-glucose in this assay. nih.govresearchgate.net

While P2Y14 is primarily Gi/o-coupled, its activation can also lead to intracellular calcium (Ca2+) mobilization, particularly in engineered cell systems or certain native cells. researchgate.netnih.gov The characterization of PPTN has involved its ability to inhibit UDP-glucose-stimulated Ca2+ mobilization in Human Embryonic Kidney (HEK) cells. researchgate.net

Further studies in primary cells, such as human platelets, have shown that the P2Y14 agonist UDP-glucose induces Ca2+ mobilization in a concentration-dependent manner. This response is effectively suppressed in platelets pre-treated with PPTN, confirming the antagonist's ability to block this signaling pathway. nih.gov Similarly, in the rat mast cell line RBL-2H3, which endogenously expresses the P2Y14 receptor, agonists stimulate an increase in cytosolic Ca2+ concentration, an effect that can be blunted by P2Y14 antagonists. oncotarget.com

Fluorescent ligand binding assays provide a direct measure of a compound's ability to bind to the receptor. These assays often use a fluorescently-labeled ligand with high affinity for the receptor. The potency of an unlabeled compound, such as PPTN, is then determined by its ability to compete with and displace the fluorescent probe.

For the P2Y14 receptor, high-affinity fluorescent antagonists have been developed to serve as screening tools. nih.gov These competition binding assays are typically performed using flow cytometry on whole cells, such as Chinese Hamster Ovary (CHO) or HEK293 cells, that have been engineered to overexpress the human or mouse P2Y14 receptor. nih.gov The resulting data are used to calculate the IC50 value of the competing ligand, which reflects the concentration required to displace 50% of the fluorescent probe's binding. nih.govacs.org

Antagonistic Potency Determination (e.g., IC50, KB, Ki Values)

The potency of P2Y14 Antagonist Prodrug 7j hydrochloride's active form, PPTN, has been quantified using various pharmacological parameters derived from the functional and binding assays described above. These values are critical for comparing its efficacy to other compounds.

KB: The equilibrium dissociation constant for a competitive antagonist, determined from functional assays. Schild analysis of the cAMP accumulation data in P2Y14-C6 cells yielded a KB value of 434 pM for PPTN. nih.govmedchemexpress.com

Ki: The inhibition constant, which represents the binding affinity of the antagonist. In a competition binding assay using [3H]UDP as the radioligand and membranes from cells expressing the chimpanzee P2Y14 receptor, PPTN showed a Ki of 1.9 nM. researchgate.net

IC50: The half-maximal inhibitory concentration, which is dependent on assay conditions. In a chemotaxis assay with differentiated HL-60 cells, PPTN inhibited UDP-glucose-promoted cell migration with an IC50 of approximately 1 nM (against 10 µM UDP-glucose) and ~4 nM (against 100 µM UDP-glucose). medchemexpress.com Another study reported an IC50 value of 2.0 nM for PPTN. researchgate.net

Antagonistic Potency of PPTN (Active form of Prodrug 7j)

ParameterValueAssayCell SystemReference
KB434 pMcAMP Accumulation (Schild Analysis)P2Y14-C6 Glioma Cells nih.govmedchemexpress.com
Ki1.9 nMRadioligand Binding AssayChimpanzee P2Y14-expressing cells researchgate.net
IC50~1 nMChemotaxis Assay (vs 10 µM UDP-glucose)differentiated HL-60 cells medchemexpress.com
IC50~4 nMChemotaxis Assay (vs 100 µM UDP-glucose)differentiated HL-60 cells medchemexpress.com
IC502.0 nMNot SpecifiedNot Specified researchgate.net

Assessment of this compound Activity in Primary and Immortalized Cell Lines

The activity of the active antagonist PPTN has been demonstrated in a range of both primary cells, which are isolated directly from tissue, and immortalized cell lines, which are genetically modified to proliferate indefinitely. patsnap.comnih.gov

Primary Cell Lines: In freshly isolated human neutrophils, PPTN effectively blocks chemotaxis stimulated by UDP-glucose, a key function in the inflammatory response. nih.gov It also suppresses agonist-induced Ca2+ mobilization and chemotaxis in human platelets. nih.gov

Immortalized Cell Lines: The antagonist's activity has been extensively studied in various immortalized cell lines. It blocks UDP-glucose-promoted chemotaxis in differentiated HL-60 human promyelocytic leukemia cells. nih.gov Its mechanism of action on cAMP pathways was detailed in P2Y14-C6 glioma cells. nih.gov Furthermore, its antagonist properties have been confirmed in COS-7, HEK293, and CHO cells recombinantly expressing the P2Y14 receptor. nih.govnih.gov

Cellular Pathway Modulation in Preclinical Models

The antagonism of the P2Y14 receptor by PPTN modulates several cellular pathways integral to inflammation and immune cell trafficking.

Inhibition of Chemotaxis: A primary consequence of P2Y14 activation on immune cells is chemotaxis, or directed cell movement. PPTN has been shown to be a potent blocker of UDP-glucose-stimulated chemotaxis of human neutrophils and differentiated HL-60 cells. nih.gov This action is crucial as it can prevent the excessive recruitment of neutrophils to sites of inflammation, such as the lungs or kidneys. nih.gov

Modulation of Inflammatory Mediators: In renal epithelial cells, P2Y14 activation by UDP-glucose leads to the production and secretion of proinflammatory chemokines. nih.gov A selective P2Y14 antagonist can attenuate this response, thereby reducing the recruitment of neutrophils and monocytes and protecting against tissue damage. nih.gov In trigeminal ganglion cells, PPTN has been observed to decrease the ratios of phosphorylated ERK1/2 and p38 MAPK, kinases involved in pain and inflammation signaling. medchemexpress.com More recent evidence suggests P2Y14 antagonists can also inhibit the activation of the NLRP3 inflammasome pathway, a key component of the innate immune system responsible for the release of potent inflammatory cytokines. dovepress.commedchemexpress.com

Platelet Function Modulation: In human platelets, PPTN inhibits UDP-glucose-induced Ca2+ mobilization and subsequent Rho-GTPase-dependent motility, suggesting a role in modulating platelet activity during inflammatory events. nih.gov

Inhibition of Monosodium Urate-Induced Pyroptosis

Gouty arthritis is an inflammatory condition often triggered by the deposition of monosodium urate (MSU) crystals in joints. This process can induce pyroptosis, a form of inflammatory cell death, in immune cells like macrophages. This cellular event is closely linked to the activation of the Nod-like receptor 3 (NLRP3) inflammasome. nih.gov

Research has established a connection between the P2Y14 receptor and MSU-induced inflammation. The activation of the P2Y14 receptor is associated with proinflammatory reactions, and studies suggest it may regulate the inflammatory response through the NLRP3 inflammasome. nih.gov While direct studies on Prodrug 7j hydrochloride are limited in this specific context, research on other potent P2Y14 receptor antagonists provides strong evidence for the mechanism of action. For instance, a novel P2Y14 antagonist, compound 8, was shown to restrain MSU-induced pyroptosis in THP-1 cells. nih.govresearchgate.net This inhibition was achieved by blocking the activation of the NLRP3 inflammasome, an effect attributed to the compound's inhibitory action on the P2Y14R-cAMP pathway. nih.gov Another antagonist, HQL6, was also found to ameliorate acute gouty arthritis by inhibiting macrophage pyroptosis. nih.gov

These findings indicate that antagonism of the P2Y14 receptor is a viable strategy for mitigating MSU-induced pyroptosis. As Prodrug 7j hydrochloride delivers the active antagonist PPTN, it is positioned to exert similar inhibitory effects on this inflammatory pathway.

Table 1: Role of P2Y14 Receptor Antagonism in MSU-Induced Pyroptosis

Cellular Process Mediator Effect of P2Y14R Activation Effect of P2Y14R Antagonism
Inflammasome Activation Monosodium Urate (MSU) Crystals Promotes NLRP3 inflammasome activation Inhibits NLRP3 inflammasome activation nih.gov
Cell Death NLRP3 Inflammasome Induces pyroptosis in macrophages Blocks pyroptosis of THP-1 cells nih.gov

Attenuation of UDP-Glucose-Stimulated Chemotaxis in Immune Cells

The P2Y14 receptor is highly expressed in hematopoietic cells, and its activation by UDP-glucose has been shown to promote the migration of immune cells, a process known as chemotaxis. nih.govnih.gov The active form of Prodrug 7j hydrochloride, PPTN, has been extensively studied for its ability to block this effect.

In vitro studies have demonstrated that PPTN is a high-affinity, selective, and competitive antagonist of the P2Y14 receptor. nih.govnih.gov Its efficacy in blocking chemotaxis has been confirmed in multiple immune cell types:

Differentiated HL-60 Cells: In a human promyelocytic leukemia cell line (HL-60) differentiated into a neutrophil-like state, UDP-glucose was shown to promote chemotaxis. PPTN effectively blocked this UDP-glucose-stimulated migration in a concentration-dependent manner. nih.govnih.gov

Human Neutrophils: The chemotactic effect of UDP-glucose was also observed in freshly isolated human neutrophils. Studies using a Boyden chamber assay confirmed that UDP-glucose acts as a chemoattractant for these primary immune cells. The presence of PPTN significantly inhibited this migratory response. nih.govresearchgate.net

Importantly, the action of PPTN is specific to the P2Y14 receptor pathway. The antagonist did not affect the chemotactic response of HL-60 cells to the chemoattractant peptide fMetLeuPhe, demonstrating its selectivity. nih.govnih.gov Furthermore, PPTN showed no significant agonist or antagonist activity at seven other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13), highlighting its high selectivity for the P2Y14 receptor. nih.govnih.gov

Table 2: Effect of PPTN (Active form of Prodrug 7j) on Immune Cell Chemotaxis

Cell Type Chemoattractant Observed Effect of Chemoattractant Effect of PPTN Reference
Differentiated HL-60 Cells UDP-glucose Promoted chemotaxis Blocked chemotaxis nih.govnih.gov
Differentiated HL-60 Cells fMetLeuPhe Promoted chemotaxis No effect nih.govnih.gov

Modulation of Schwann Cell Precursor Self-Renewal

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of nerve tumors (neurofibromas), which are largely composed of Schwann cells (SCs). The self-renewal of NF1-deficient Schwann cell precursors (SCPs) is a critical factor in tumor initiation. Recent studies have identified the P2Y14 receptor as a key regulator in this process.

Pharmacological inhibition of the P2Y14 receptor using this compound has been shown to reduce the self-renewal capacity of Nf1-/- mouse SCPs in vitro. biorxiv.org In sphere-forming assays, which measure the ability of precursor cells to self-renew and proliferate, the application of the antagonist led to a significant reduction in the percentage of SCPs that formed spheres. biorxiv.org

A dose-response analysis was conducted to determine the optimal concentration for this effect. The prodrug was tested at concentrations of 30 nM, 100 nM, 300 nM, and 500 nM. The results indicated that 300 nM was the optimal concentration for inhibiting SCP self-renewal, while a higher concentration of 500 nM was found to be toxic to the cells. biorxiv.org This research identifies P2Y14 signaling as a critical regulator of SCP self-renewal and demonstrates the potential of its antagonists, such as the active form of Prodrug 7j hydrochloride, to modulate this process. researchgate.net

Table 3: In Vitro Effect of this compound on Nf1-/- SCP Self-Renewal

Concentration Effect on Sphere Formation (Self-Renewal) Note Reference
30 nM Inhibition observed - biorxiv.org
100 nM Inhibition observed - biorxiv.org
300 nM Optimal inhibition Dose-response analysis confirmed optimal concentration biorxiv.org

Compound Names

Name
This compound
PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid)
HQL6
fMetLeuPhe (N-Formylmethionyl-leucyl-phenylalanine)
UDP-glucose (Uridine diphosphate (B83284) glucose)
Monosodium Urate (MSU)

Preclinical Efficacy Studies of P2y14 Antagonism

Investigations in Inflammatory Disease Models

The P2Y14 receptor is highly expressed in immune cells and is strongly implicated in inflammatory responses. nih.govnih.gov Its activation by molecules like UDP-glucose, which can be released during cellular stress or damage, positions the receptor as a key sensor in inflammatory signaling cascades. nih.gov Consequently, antagonizing this receptor is a promising strategy for a range of inflammatory diseases. nih.govnih.gov

Acute gouty arthritis is an inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints, leading to the activation of the Nod-like receptor 3 (NLRP3) inflammasome in macrophages. nih.govnih.gov Research has identified the P2Y14 receptor as a critical regulator of this process. nih.gov

Studies have demonstrated that in animal models of acute gout, P2Y14 receptor knockout (P2Y14R-KO) rats exhibit significantly reduced joint swelling and inflammatory cell infiltration in synovial tissues following MSU injection. nih.gov In vitro experiments using THP-1 macrophage-like cells showed that potent P2Y14R antagonists could inhibit MSU-induced pyroptosis, a form of inflammatory cell death, by blocking the activation of the NLRP3 inflammasome. nih.gov The underlying mechanism involves the P2Y14R/cAMP signaling pathway; activation of the Gi-coupled P2Y14R inhibits cAMP production, which in turn promotes NLRP3 inflammasome activity. nih.gov Therefore, blocking the P2Y14 receptor restores cAMP levels and suppresses this inflammatory cascade. nih.govnih.gov These findings establish P2Y14R antagonism as a viable therapeutic approach for acute gout. nih.govcolab.ws

Table 1: Effects of P2Y14 Receptor Deficiency in a Rat Model of MSU-Induced Gouty Arthritis

ParameterWild-Type (WT) Rats + MSUP2Y14R-KO Rats + MSUReference
Joint Swelling (Ankle Circumference)Significantly increasedImproved; increase was not significant nih.gov
Inflammatory Infiltration (Synovial Tissue)Remarkable elevationSignificantly inhibited nih.gov
NLRP3 Inflammasome ActivationActivatedBlocked nih.gov
Pyroptotic Cell DeathObservedSignificantly inhibited nih.gov

The P2Y14 receptor has also been implicated in the pathophysiology of inflammatory bowel disease (IBD). researchgate.net Studies have found that P2RY14 mRNA expression is significantly upregulated in inflamed mucosal tissues from patients with ulcerative colitis (UC). osaka-u.ac.jp

In preclinical mouse models, the role of this receptor has been investigated using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis. Mice deficient in the P2Y14 receptor (P2ry14-/-) were protected from severe colitis, displaying less body weight loss, reduced bleeding, and less severe intestinal pathology compared to wild-type mice. osaka-u.ac.jp Further investigation revealed that the P2Y14 receptor is expressed on eosinophils and that its activation by UDP-glucose promotes the survival of these immune cells and enhances their expression of inflammatory genes. The UDP-glucose/P2Y14 axis in eosinophils appears to exacerbate large intestinal inflammation, suggesting that P2Y14 receptor antagonists could be beneficial in treating IBD. osaka-u.ac.jp

Table 2: Effects of P2Y14 Receptor Deficiency in a Mouse Model of DSS-Induced Colitis

ParameterWild-Type (WT) Mice + DSSP2ry14-/- Mice + DSSReference
Body Weight LossSevereLess severe osaka-u.ac.jp
Disease Activity Index (DAI) ScoreHighSignificantly lower osaka-u.ac.jp
Large Intestinal PathologySevereLess severe osaka-u.ac.jp

Studies in Metabolic Disorder Models

Beyond inflammation, the P2Y14 receptor plays a crucial role in metabolic regulation, particularly through its expression in adipocytes (fat cells). nih.govresearchgate.net This has made it an attractive target for metabolic disorders such as obesity and type 2 diabetes. nih.govconsensus.app

The P2Y14 receptor is abundantly expressed in both mouse and human adipocytes. nih.govjci.org As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which has an antilipolytic effect—meaning it suppresses the breakdown of fats. nih.govconsensus.app Studies using mice with an adipocyte-specific knockout of the P2Y14 receptor have demonstrated that these receptors are critical regulators of whole-body glucose and lipid homeostasis. nih.govnih.gov The absence of P2Y14R in fat cells leads to enhanced lipolysis, but notably, this effect is observed primarily during the fasting state. nih.govresearchgate.netjci.org This targeted regulation suggests a nuanced role in managing energy balance.

Mechanistic studies have elucidated how the P2Y14 receptor controls fat metabolism. Activation of adipocyte P2Y14R decreases intracellular cAMP levels, which in turn reduces the activity of key lipolytic enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govjci.orgresearchgate.net Consequently, antagonizing or removing the receptor has the opposite effect, increasing cAMP levels and enhancing the breakdown of triglycerides into free fatty acids. jci.orgresearchgate.net

A significant finding is that the lack of adipocyte P2Y14R also leads to a marked increase in both the expression and circulating levels of adiponectin. nih.gov Adiponectin is a crucial adipokine (a hormone released by fat cells) known for its insulin-sensitizing and anti-diabetic effects. nih.gov This increase in adiponectin likely contributes to the improved systemic insulin (B600854) sensitivity observed in mice lacking adipocyte P2Y14R. nih.gov

The dysregulation of lipolysis in obesity leads to chronically elevated levels of plasma free fatty acids, which is a major contributor to the development of peripheral insulin resistance and type 2 diabetes. nih.govjci.orgmdpi.comclinicaltrialsarena.com By modulating lipolysis and adiponectin levels, the P2Y14 receptor is positioned as a key player in this pathophysiology.

Preclinical models have provided strong evidence for the therapeutic potential of P2Y14R antagonism. Mice lacking P2Y14R specifically in their adipocytes are protected from high-fat diet-induced obesity. nih.gov These mice exhibit decreased body weight, improved glucose tolerance, and enhanced insulin sensitivity. researchgate.netnih.gov Furthermore, they show reduced inflammation, less hepatic steatosis (fatty liver), and increased energy expenditure. nih.govresearchgate.net These comprehensive metabolic improvements strongly suggest that P2Y14 receptor antagonists could be a beneficial therapeutic strategy for the treatment of obesity and type 2 diabetes. nih.govresearchgate.netconsensus.app

Table 3: Metabolic Profile of Adipocyte-Specific P2Y14R Knockout Mice on a High-Fat Diet (HFD)

ParameterWild-Type (WT) Mice on HFDAdipo-P2Y14R KO Mice on HFDReference
Body WeightObeseDecreased; protected from obesity nih.govnih.gov
Glucose ToleranceImpairedImproved nih.govnih.gov
Insulin SensitivityReducedImproved nih.govnih.gov
Lipolysis (Fasting)NormalEnhanced nih.govjci.org
Plasma Adiponectin LevelsNormal/ReducedIncreased nih.gov
Hepatic Steatosis (Fatty Liver)PresentReduced nih.govresearchgate.net

Evaluation in Neurological and Pain Models

The expression of the P2Y14 receptor in the nervous system and immune cells suggests its involvement in neuro-inflammatory processes and pain signaling. nih.gov Preclinical studies have investigated the impact of P2Y14 antagonism in models of chronic neuropathic pain and in the context of neurofibromatosis pathogenesis.

Chronic neuropathic pain remains a significant clinical challenge with a need for more effective therapeutic options. researchgate.net The P2Y14 receptor has been identified as a potential therapeutic target for treating chronic pain. nih.govresearchgate.net Studies using a mouse model of chronic constriction injury (CCI) of the sciatic nerve have demonstrated that P2Y14 receptor antagonists can effectively and rapidly reverse mechanical allodynia, a key symptom of neuropathic pain. nih.gov

In these models, various P2Y14 receptor antagonists, including the parent compound of Prodrug 7j, were administered to mice with established neuropathic pain. The antagonists were observed to attenuate or even completely reverse mechanical sensitivity in a dose-dependent manner. researchgate.net The onset of pain relief was rapid (within 30 minutes), with maximal effects typically seen within one hour post-injection. nih.govnih.gov For instance, two specific analogues, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (Compound 1) and its N-acetyl analogue (Compound 4), achieved 100% pain reversal at 1 to 2 hours. nih.gov The duration of the analgesic effect varied among the different antagonist compounds tested, with some providing relief for up to 5 hours. nih.gov These findings suggest that blocking the P2Y14 receptor can profoundly alter pain signaling, likely by acting on immune cells that infiltrate the dorsal root ganglia or by attenuating the activation of resident glial cells. nih.gov

Efficacy of P2Y14 Antagonists in a Mouse Neuropathic Pain Model (CCI)

CompoundMaximal Pain Reversal (%)Time to Maximal EffectDuration of Significant EffectReference
Compound 1 (PPTN)100%1-2 hours~3 hours nih.gov
N-acetyl analogue 4100%1-2 hoursUp to 5 hours nih.gov
Reversed triazole analogue 787%~1 hourNot specified nih.gov
Glucuronide conjugate 7b (MRS4866)Near complete reversalNot specifiedLonger duration than 7a acs.org

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves. Research has identified the P2Y14 receptor as being expressed in neurofibroma Schwann cell precursors (SCPs). nih.gov Specifically, P2Y14 was found to be upregulated in SCP-like tumor-initiating cells derived from human plexiform neurofibromas. nih.gov

The P2Y14 receptor signals through Gi to inhibit adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP). nih.gov This signaling pathway is implicated in regulating the self-renewal and proliferation of SCPs. In a mouse model of neurofibromatosis, treatment of Nf1-/- SCPs with the selective P2Y14 inhibitor PPTN (the active form of Prodrug 7j) reduced the percentage of these cells that formed spheres, an in vitro measure of self-renewal capacity. nih.gov This effect was not significantly observed in wild-type SCPs. nih.gov These findings indicate that P2Y14 signaling plays a role in nerve tumor initiation in neurofibromatosis, making it a potential target for therapeutic intervention to prevent or treat NF1-driven neurofibromas. nih.gov

Explorations in Renal Inflammation and Injury Models

The P2Y14 receptor plays a significant role in the initial inflammatory cascade associated with ischemic acute kidney injury (AKI). nih.gov Studies utilizing a murine model of renal ischemia/reperfusion injury (IRI) have shown that the P2Y14 receptor ligand, UDP-glucose, is released from injured cells. nih.gov This ligand then binds to P2Y14 receptors located on the apical membrane of intercalated cells in the kidney's collecting ducts. nih.govnih.gov

Activation of these receptors triggers a proinflammatory response, leading to the production of chemokines that attract neutrophils and monocytes to the kidney. nih.govresearchgate.net This infiltration of immune cells contributes to further tissue damage and kidney dysfunction. nih.gov Preclinical studies demonstrated that prophylactic blockade of the P2Y14 receptor with a selective antagonist significantly mitigated the effects of IRI. nih.govnih.gov This intervention led to:

A reduction in the expression of proinflammatory chemokines. nih.gov

Decreased infiltration of neutrophils and monocytes into the kidney. nih.gov

Attenuation of proximal tubule damage. nih.gov

These results highlight that inhibiting the P2Y14 receptor can interrupt the very early steps of the inflammatory process in ischemic AKI, thereby conferring strong protection against renal damage. nih.govnih.gov

Effect of P2Y14 Antagonism on Renal Injury Markers in a Mouse IRI Model

MarkerEffect of P2Y14 Antagonist TreatmentReference
Serum Creatinine (sCr)Significant reduction in elevation post-IRI nih.gov
Blood Urea Nitrogen (BUN)Significant reduction in elevation post-IRI nih.gov
Neutrophil and Monocyte InfiltrationReduced nih.gov
Proximal Tubule DamageAttenuated nih.gov

Applications in Pulmonary Disease Models

The P2Y14 receptor is a recognized target for the treatment of inflammatory pulmonary diseases, including asthma and acute lung injury. nih.govnih.gov Preclinical studies in mouse models of allergic asthma and lung inflammation have demonstrated the efficacy of P2Y14 receptor antagonists. nih.govbioworld.com

In a mouse model of acute lung injury, a novel P2Y14 antagonist significantly reduced lung inflammation and the levels of pro-inflammatory cytokines, with therapeutic effects comparable to the glucocorticoid dexamethasone. bioworld.com Similarly, in models of allergic asthma, the administration of P2Y14 antagonists, including prodrug derivatives, resulted in surpassed efficacy compared to the parent drugs. nih.gov The mechanism involves suppressing pulmonary inflammation by reducing the influx of leukocytes, macrophages, and neutrophils into the bronchoalveolar lavage fluid (BALF). acs.org Furthermore, treatment with these antagonists led to a decrease in the concentration of key inflammatory cytokines in the BALF. acs.org These findings underscore the potential of P2Y14 receptor blockade as a therapeutic strategy for managing inflammatory lung conditions. nih.gov

Effects of P2Y14 Antagonists in a Mouse Pulmonary Inflammation Model

ParameterEffect of P2Y14 Antagonist TreatmentReference
Total Leukocytes in BALFReduced acs.org
Neutrophils in BALFReduced acs.org
Pro-inflammatory Cytokines in BALFReduced acs.org
Lung InflammationSignificantly reduced bioworld.com

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Pharmacophoric Elements for P2Y14 Receptor Antagonism

The pharmacophore for this class of P2Y14 antagonists was elucidated through extensive SAR studies and homology modeling, often using the closely related P2Y12 receptor structure as a template due to the absence of a P2Y14 crystal structure. nih.govnih.gov The essential pharmacophoric features identified are:

A hydrophobic biaryl core: This is typically a naphthalene (B1677914) ring linked to a phenyl group, which occupies a hydrophobic pocket within the receptor. nih.govacs.org The 7-phenyl-2-naphthalenecarboxylic acid structure has proven to be a viable and high-affinity scaffold. nih.gov

An anionic group: A carboxylate moiety on the naphthalene scaffold is crucial for receptor interaction. nih.govacs.org

A distal basic or polar group: A piperidine (B6355638) ring connected to the naphthalene core via a phenyl linker is directed towards the extracellular space and can be modified to fine-tune the molecule's properties. nih.gov

A pharmacophore model based on these elements suggests key interactions: the carboxylate forms electrostatic and hydrogen bonds with basic residues like Lys77 and Lys277, while the biaryl core engages in hydrophobic interactions. nih.govresearchgate.net

Impact of Structural Modifications on Receptor Binding and Functional Activity

The 7-phenyl-2-naphthoic acid core is a well-explored and highly effective scaffold for P2Y14 antagonism. nih.gov Bioisosteric replacement of the naphthalene moiety, for instance with a triazolyl-phenyl group, has been investigated as a strategy to lower hydrophobicity. nih.govacs.org While some of these heterocyclic analogues maintained moderate receptor affinity, the restoration of the naphthalene scaffold often resulted in a significant increase in potency, indicating its importance for optimal receptor fit. nih.govacs.org For example, incorporating a 5-(hydroxymethyl)isoxazol-3-yl group into a naphthalene-containing scaffold (compound 32) yielded a 20-fold increase in affinity compared to its triazole series counterpart. nih.gov

The piperidine moiety of the PPTN scaffold has been a major focus of structural modification to improve physicochemical properties without sacrificing potency. nih.gov Since this part of the molecule is predicted to be oriented towards the extracellular space, it offers considerable flexibility for substitution. nih.gov

Key findings from these modifications include:

N-Substitution: Small N-alkyl substitutions on the piperidine nitrogen generally led to a 13- to 33-fold loss in affinity. In contrast, N-acetylation, which neutralizes the positive charge of the piperidine nitrogen and removes the zwitterionic character of the molecule, resulted in only a 3-fold decrease in affinity. nih.gov This demonstrated that the zwitterionic nature was not essential for receptor binding. nih.gov

Ring Constraints: Introducing conformational constraints, such as bridged methylene (B1212753) groups or fused cyclopropanes, caused only minor changes in affinity. unipd.it More rigid and sterically bulky modifications, like 2-azanorbornane derivatives, were found to preserve or even enhance receptor affinity. unipd.itacs.org For instance, the pure (S,S,S) 2-azanorbornane enantiomer (compound 15) displayed 3-fold higher affinity than its corresponding enantiomer and higher affinity than the parent compound, PPTN. acs.org

The table below summarizes the impact of various modifications on the parent scaffold's affinity for the human P2Y14 receptor (hP2Y14R).

Compound/ModificationDescriptionhP2Y14R Affinity (IC₅₀ or Kᵢ)Reference
PPTN (Parent Compound) Piperidine on phenyl-naphthoic acid~4 nM nih.gov
Ethyl Ester of PPTN Carboxylate masked as ethyl ester400-fold weaker than PPTN acs.org
N-Acetyl Derivative Piperidine nitrogen acetylated (neutral)~3-fold lower than PPTN nih.gov
N-Methyl Derivative Piperidine nitrogen methylatedShowed significant affinity acs.org
2-Azanorbornane Derivative (15) Rigid, bridged piperidine analogue~3 nM acs.org
Quinuclidine Derivative (17) Bicyclic-substituted piperidine~20 nM nih.gov

This table is interactive. Click on the headers to sort the data.

Strategies for Optimizing Antagonist Potency and Selectivity

The primary strategy for optimizing P2Y14 antagonists has been structure-guided drug design, leveraging computational tools like homology modeling and molecular dynamics simulations. nih.govnih.govnih.gov This approach allows for the rational design of analogues with improved properties. Key optimization strategies included:

Reducing Zwitterionic Character: As the parent compound PPTN is a zwitterion at physiological pH, a major effort was directed at creating neutral molecules to improve drug-like properties. This was achieved by modifying the piperidine moiety, for example, through N-acetylation or by replacing it with uncharged bioisosteres, which successfully maintained moderate to high receptor affinity. nih.govacs.org

Conformational Rigidity: Introducing rigid structural elements into the flexible piperidine ring, such as in the 2-azanorbornane and isoquinuclidine analogues, was a successful strategy to preserve or enhance potency. researchgate.netacs.org These rigid structures likely lock the molecule into a more favorable conformation for receptor binding.

Selectivity: The 7-phenyl-2-naphthalenecarboxylic acid series, including PPTN, has been shown to be highly selective for the P2Y14 receptor over other P2Y receptor subtypes, a critical feature for minimizing off-target effects. nih.govacs.org

Prodrug Design Principles for Improved Pharmacokinetic Properties

Despite the high potency and selectivity of antagonists like PPTN, their poor pharmacokinetic profiles, particularly low oral bioavailability, remained a significant hurdle for clinical development. nih.govnih.gov This issue was attributed to the molecule's physicochemical properties, including high serum protein binding (>99%). nih.gov To overcome this barrier, a prodrug strategy was employed. nih.govresearchgate.net

The core principle of this approach was to temporarily mask the key carboxylate moiety, which is essential for receptor binding but detrimental to absorption. nih.govnih.gov By converting the carboxylic acid into an ester, the molecule's polarity is reduced, and its zwitterionic character is eliminated, which is expected to improve membrane permeability and oral absorption. eurekaselect.com This carrier-linked prodrug is designed to be inactive itself but to undergo enzymatic cleavage (hydrolysis by esterases) in vivo to release the active parent drug at the site of action or in systemic circulation. ijpcbs.com

A library of ester prodrugs (compounds 7a-7j) of a parent zwitterion was prepared and evaluated. nih.gov This effort led to the identification of prodrug 7j, which demonstrated a substantially improved pharmacokinetic profile compared to the parent compound, validating the prodrug approach as an effective strategy to deliver this class of P2Y14 antagonists in vivo. nih.gov

Strategies for Enhancing Oral Bioavailability of P2Y14 Antagonists

A primary challenge in the development of P2Y14 antagonists has been their characteristically low oral bioavailability. Many potent antagonists are zwitterionic molecules, which often exhibit poor absorption from the gastrointestinal tract. To overcome this hurdle, researchers have employed a prodrug strategy, which involves chemically modifying the active drug molecule to improve its pharmacokinetic profile. Upon administration, the prodrug is metabolized in the body to release the active parent drug.

One of the most successful approaches has been the esterification of the carboxylic acid moiety, which is crucial for antagonist activity. This strategy temporarily masks the polar carboxylate group, rendering the molecule more lipophilic and enhancing its ability to cross biological membranes. A notable example is the creation of a series of ester prodrugs, designated 7a through 7j, from a parent antagonist. This library of prodrugs was assessed in vitro, leading to the identification of candidates with improved properties for in vivo evaluation. Among these, the prodrug 7j was found to possess a significantly enhanced pharmacokinetic profile, demonstrating the viability of this approach.

The N,N-dimethylamidomethyl ester prodrug strategy has also been effectively utilized. This involves protecting the essential aryl carboxylate group as a neutral ester moiety, which can be cleaved by liver esterases to regenerate the active antagonist. This approach has been shown to be effective for various high-affinity P2Y14 receptor antagonists.

Reduction of Plasma Protein Binding Through Structural Modifications

High plasma protein binding is another recurrent issue with this class of antagonists, which can limit the free concentration of the drug available to interact with the P2Y14 receptor. High hydrophobicity is a contributing factor to this issue. To address this, structural modifications aimed at reducing lipophilicity without compromising antagonist potency have been explored.

One such strategy involves the bioisosteric replacement of hydrophobic moieties. For instance, the replacement of a naphthalene group with a more polar triazolyl-phenyl group has been investigated to lower the hydrophobicity of the antagonist scaffold. While this can be a delicate balance, as significant structural changes can impact receptor affinity, it represents a rational approach to improving the drug-like properties of these compounds.

Researchers have also developed binding assays that incorporate human serum albumin (HSA) to guide SAR studies. This allows for the direct assessment of the impact of structural changes on plasma protein binding. Through this approach, zwitterionic compounds that are substantially less affected by serum protein binding have been identified, showcasing the importance of integrating such assays early in the drug discovery process.

Development of Double Prodrug Strategies

Building on the success of the single prodrug approach, double prodrug strategies have been developed to simultaneously address multiple pharmacokinetic challenges. In the context of P2Y14 antagonists that possess both a carboxylic acid and a secondary amine in the piperidine moiety, both functional groups can be temporarily masked.

This "double prodrug" typically involves the esterification of the carboxylate and the protection of the piperidine nitrogen with a group such as a carbamate. This neutralizes both charged groups of the zwitterionic parent molecule, further enhancing its potential for oral absorption. For example, a double prodrug containing both an N,N-dimethylamidomethyl ester and a carbamate-protected piperidine has been synthesized and has shown promise in preclinical models. The urethane (B1682113) group of a double prodrug, while reducing P2Y14 affinity in its prodrug form, is designed to be cleaved in vivo to release the potent parent antagonist. This strategy has demonstrated significant efficacy, for instance, in a mouse asthma model, underscoring the potential of this comprehensive approach to prodrug design.

Pharmacokinetic Profile and Systemic Disposition Preclinical Context

Absorption and Distribution of P2Y14 Antagonist Prodrug 7j Hydrochloride

The primary motivation for developing prodrug 7j was to improve the oral absorption of the parent P2Y14 antagonist. The parent compound, a zwitterion, exhibited low bioavailability. researchgate.net In a mouse model, the prototypical parent antagonist, compound 1a (PPTN), demonstrated an oral bioavailability of only 5%. nih.gov The design of prodrug 7j aimed to mask the polar carboxylate group of the parent molecule, thereby increasing its lipophilicity and facilitating its absorption across the gastrointestinal tract.

While specific distribution parameters for prodrug 7j hydrochloride are not extensively detailed in the available literature, it is understood that upon absorption, the prodrug is distributed systemically. The subsequent conversion to the active parent antagonist is crucial for its pharmacological activity at the target P2Y14 receptors.

Prodrug Conversion Kinetics and Generation of Active Metabolite

This compound is an N,N-dimethylamidomethyl ester prodrug. nih.gov This type of ester is designed to be susceptible to enzymatic cleavage in the body, primarily by esterases present in the plasma and liver, to release the active carboxylic acid metabolite – the parent P2Y14 antagonist. nih.gov In vitro assessments confirmed that this conversion is efficient. The prodrug was shown to be cleaved by purified liver esterase, confirming the mechanism of release of the active drug. researchgate.net

The kinetics of this conversion are critical for achieving therapeutic concentrations of the active antagonist. The rate of conversion influences the onset and duration of action of the drug. The design of the N,N-dimethylamidomethyl ester moiety was a strategic choice to ensure efficient in vivo bioactivation. nih.gov

Systemic Exposure and Half-Life Considerations

Preclinical studies demonstrated that the prodrug approach for 7j led to a significantly enhanced systemic exposure of the active P2Y14 antagonist compared to the administration of the parent compound itself. The primary publication by Robichaud et al. (2011) identified prodrug 7j as having a "substantially improved pharmacokinetic profile" after in vivo profiling of a library of ester prodrugs (7a-7j). researchgate.netnih.gov

The following table summarizes the reported pharmacokinetic parameters for the active metabolite (parent compound 2) after oral administration of prodrug 7j in mice, as presented in the key study.

Pharmacokinetic ParameterValue (for active metabolite after oral dosing of Prodrug 7j)
Cmax (ng/mL)1383
Tmax (h)0.25
AUC (ng·h/mL)1651
Oral Bioavailability (%) 67
Intrinsic Clearance (CLint in mouse liver microsomes, mL/min/kg) 1.6

Data sourced from Robichaud et al., Bioorganic & Medicinal Chemistry Letters, 2011.

Comparison with Parent Antagonist Pharmacokinetics

The pharmacokinetic advantages of prodrug 7j become evident when compared to its parent antagonist. The parent compound, a zwitterion referred to as compound 2 in the primary literature, had low bioavailability, which was the impetus for the prodrug program. researchgate.net Another closely related prototypical antagonist, PPTN (compound 1a), was reported to have a low oral bioavailability of 5% in mice. nih.gov

In stark contrast, oral administration of prodrug 7j resulted in a remarkable 67% bioavailability of the active parent compound. This represents a more than 13-fold improvement in oral bioavailability compared to the parent antagonist PPTN. This dramatic increase is a direct consequence of the prodrug design.

Influence of Prodrug Design on In Vivo Performance

The design of this compound as an N,N-dimethylamidomethyl ester was pivotal to its enhanced in vivo performance. By temporarily neutralizing the charge of the parent zwitterionic antagonist, the prodrug strategy successfully addressed the key liability of poor absorption. researchgate.netnih.gov

The key influences of the prodrug design include:

Increased Lipophilicity: Masking the polar carboxylate group increased the molecule's lipid solubility, facilitating its passage through the lipid bilayers of intestinal cells.

Enhanced Absorption: The improved lipophilicity led to a significant increase in oral absorption.

Efficient Bioactivation: The ester linkage was designed for efficient cleavage by systemic esterases, ensuring the timely and effective release of the active antagonist.

Substantially Improved Bioavailability: The culmination of these factors resulted in a significantly higher oral bioavailability (67%) of the active drug, enabling the potential for effective oral administration. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are used to validate the specificity of P2Y14 receptor antagonism by 7j hydrochloride?

  • Answer : Competitive binding assays (e.g., Schild analysis) are critical. For example, PPTN (a related antagonist) demonstrated competitive inhibition kinetics with a Kd of 434 pM in C6 glioma cells expressing P2Y14 receptors, confirmed via UDP-glucose-induced adenylyl cyclase inhibition studies . Cross-reactivity screening against other P2Y receptors (e.g., P2Y12, P2Y6) using calcium mobilization or cAMP assays is essential to confirm selectivity, as seen in studies where PPTN showed no activity on non-target receptors .

Q. How does the prodrug design of 7j hydrochloride enhance bioavailability in preclinical models?

  • Answer : Prodrugs like 7j hydrochloride are engineered to improve membrane permeability and metabolic stability. For example, esterase-mediated hydrolysis in vivo converts prodrugs into active metabolites, as observed in analogs such as LY3027788 hydrochloride, which increases oral bioavailability . Pharmacokinetic studies measuring plasma half-life and tissue distribution in rodent models are standard to validate bioavailability improvements .

Q. What cellular models are appropriate for studying 7j hydrochloride's inhibition of UDP-glucose-mediated chemotaxis?

  • Answer : Differentiated HL-60 cells and freshly isolated human neutrophils are validated models. These systems replicate physiological chemotaxis responses, as shown in studies where PPTN blocked UDP-glucose-induced migration via Gi-coupled P2Y14 signaling . Co-culture systems with immune cells (e.g., dendritic cells) can further contextualize its role in neuroinflammatory pathways .

Advanced Research Questions

Q. How can species-specific differences in UDP's dual agonist/antagonist activity confound data interpretation for 7j hydrochloride?

  • Answer : UDP acts as a competitive antagonist at human P2Y14 receptors but as an agonist in rat models . To mitigate this, researchers must:

  • Use species-matched receptor expression systems (e.g., humanized P2Y14 models).
  • Perform parallel assays with UDP-sugars (e.g., UDP-galactose) to isolate 7j’s effects from endogenous ligand interference .
  • Validate findings across multiple species to identify translational limitations .

Q. What strategies resolve contradictions in P2Y14 receptor signaling outputs across in vitro vs. in vivo systems?

  • Answer : Discrepancies arise due to tissue-specific receptor coupling (e.g., Gi vs. Gq pathways). Approaches include:

  • Pathway-specific reporters : Use cAMP biosensors in vivo to monitor Gi-mediated adenylyl cyclase inhibition, as done in C6 glioma cells .
  • Conditional knockout models : Compare wild-type and P2Y14<sup>−/−</sup> mice to isolate receptor-specific effects in complex systems like neuroinflammation .

Q. How can researchers optimize experimental conditions to minimize off-target effects of 7j hydrochloride in immune cell assays?

  • Answer :

  • Dose-response profiling : Establish EC50/IC50 values in primary cells (e.g., neutrophils) to avoid supra-pharmacological concentrations .
  • Pharmacological controls : Co-administer selective inhibitors (e.g., MRS2211 for P2Y13) to rule out cross-reactivity .
  • Metabolite tracking : Use LC-MS to confirm prodrug conversion and exclude interference from degradation byproducts .

Q. What experimental designs address the metabolic instability of UDP-sugars in P2Y14 functional assays?

  • Answer :

  • Enzyme inhibitors : Include nucleoside diphosphokinase (NDPK) inhibitors (e.g., PPTN) to prevent UDP conversion to UTP, which activates non-target receptors .
  • Real-time monitoring : Use fluorescent UDP-glucose analogs (e.g., etheno-UDPG) to track ligand-receptor binding kinetics without metabolic interference .

Methodological Notes

  • Data Contradiction Analysis : Always compare results across orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) to confirm mechanistic consistency .
  • Key Controls : Include UDP-glucose alone (agonist control) and vehicle-treated groups to normalize chemotaxis data .
  • Critical Citations : Prioritize studies using validated tools (e.g., PPTN , MRS2211 ) to ensure reproducibility.

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